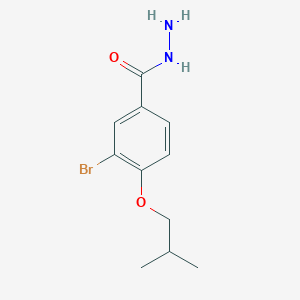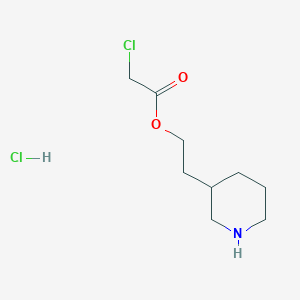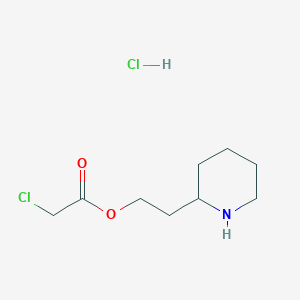
3-Bromo-4-isobutoxybenzohydrazide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Dermatology
- Summary of the application : 3-Bromo-4-isobutoxybenzohydrazide has been used in studies related to skin health . Specifically, it has been used to study its effects on inflammation and skin barrier deterioration in HaCaT keratinocytes .
- Methods of application or experimental procedures : The compound was isolated from Polysiphonia morrowii and applied to HaCaT keratinocytes that had been stimulated with tumor necrosis factor (TNF)-α/interferon (IFN)-γ . The study evaluated the anti-inflammatory effect of the compound by investigating nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, inflammatory cytokines, and chemokines .
- Results or outcomes : The study found that the compound dose-dependently increased cell viability while decreasing intracellular reactive oxygen species (ROS) production . It also downregulated the expression of inflammatory cytokines and chemokines by modulating the MAPK and NF-κB signaling pathways in TNF-α/IFN-γ-stimulated HaCaT keratinocytes .
Environmental Science
- Summary of the application : 3-Bromo-4-isobutoxybenzohydrazide has been studied for its protective effects against particulate matter 2.5 (PM 2.5)-induced skin cell damage .
- Methods of application or experimental procedures : The study aimed to evaluate the protective effect of the marine algae compound on PM 2.5-induced skin cell damage in vitro and in vivo .
- Results or outcomes : The specific results or outcomes of this study are not detailed in the search results .
Additionally, a related compound, “3-Bromo-4-Hydroxybenzaldehyde”, has been studied for its solubility in various solvents . This type of study is important for understanding the physical and chemical properties of a compound, which can inform its potential uses in various scientific fields.
Additionally, a related compound, “3-Bromo-4-Hydroxybenzaldehyde”, has been studied for its solubility in various solvents . This type of study is important for understanding the physical and chemical properties of a compound, which can inform its potential uses in various scientific fields.
Zukünftige Richtungen
Research on brominated compounds is ongoing, and they have shown potential in various fields. For example, 3-bromo-isoxazoline derivatives have been studied for their potential to inhibit GAPDH enzyme in PDAC cells, triggering autophagy and apoptotic cell death . Another compound, 3-bromo-4,5-dihydroxybenzaldehyde, has been studied for its protective effects against oxidative damage in skin cells .
Eigenschaften
IUPAC Name |
3-bromo-4-(2-methylpropoxy)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-7(2)6-16-10-4-3-8(5-9(10)12)11(15)14-13/h3-5,7H,6,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFWIBGOLJEZET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-isobutoxybenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441760.png)
![2-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441761.png)
![3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441764.png)

![3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441770.png)

![4-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441773.png)

![1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441775.png)
![3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441776.png)
![2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441777.png)
![3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441780.png)
![5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1441781.png)
![3-[(2,3,5-Trimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441782.png)